4-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide

Lipophilicity Drug-likeness Physicochemical profiling

4-((4-Fluorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide (CAS 941901-00-4, molecular formula C13H13FN2O3S2, molecular weight 328.4 g/mol) is a synthetic sulfonamide-thiazole hybrid compound comprising a 4-fluorophenylsulfonyl group linked via a butanamide spacer to a thiazol-2-yl moiety. This compound belongs to a well-established class of thiazole-bearing sulfonamide derivatives that have demonstrated nanomolar-range inhibitory activity against multiple kinase targets, including BRAF V600E, CDK2, and Cdc7, as well as carbonic anhydrase isoforms.

Molecular Formula C13H13FN2O3S2
Molecular Weight 328.38
CAS No. 941901-00-4
Cat. No. B2569472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide
CAS941901-00-4
Molecular FormulaC13H13FN2O3S2
Molecular Weight328.38
Structural Identifiers
SMILESC1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC=CS2
InChIInChI=1S/C13H13FN2O3S2/c14-10-3-5-11(6-4-10)21(18,19)9-1-2-12(17)16-13-15-7-8-20-13/h3-8H,1-2,9H2,(H,15,16,17)
InChIKeyGFOPHABEVMYHNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Fluorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide (CAS 941901-00-4): Structural and Pharmacophoric Baseline for Research Procurement


4-((4-Fluorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide (CAS 941901-00-4, molecular formula C13H13FN2O3S2, molecular weight 328.4 g/mol) is a synthetic sulfonamide-thiazole hybrid compound comprising a 4-fluorophenylsulfonyl group linked via a butanamide spacer to a thiazol-2-yl moiety [1]. This compound belongs to a well-established class of thiazole-bearing sulfonamide derivatives that have demonstrated nanomolar-range inhibitory activity against multiple kinase targets, including BRAF V600E, CDK2, and Cdc7, as well as carbonic anhydrase isoforms [2][3]. The 4-fluorophenyl substitution pattern is a recognized pharmacophoric feature in clinically evaluated kinase inhibitors such as dabrafenib, contributing to target binding affinity and metabolic stability [2]. Critically, no direct experimental biological activity data for this exact compound is currently indexed in ChEMBL, PubChem, or PubMed; its differentiation therefore relies on structural class inference and comparative molecular property analysis [1].

Why Generic Thiazole-Sulfonamide Substitution Fails for 4-((4-Fluorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide (CAS 941901-00-4)


Although the thiazole-sulfonamide scaffold is shared across numerous research compounds, simple interchange with non-fluorinated or differently substituted analogs risks substantial divergence in biological outcome. The 4-fluorophenylsulfonyl group confers distinct electronic properties (Hammett σₚ = 0.06 for fluorine vs. 0.00 for hydrogen and 0.23 for chlorine) that modulate sulfonamide hydrogen-bond acceptor strength and target binding geometry [1]. Within the BRAF V600E thiazole-sulfonamide series, para-substitution on the phenylsulfonyl ring directly determines kinase inhibitory potency; compounds bearing 4-fluorophenyl groups demonstrated IC₅₀ values of 23–47 nM, with selectivity over wild-type BRAF that was not replicated by non-halogenated analogs [2]. Furthermore, the butanamide linker length controls conformational flexibility and target engagement: shorter (acetamide) or longer (pentanamide) linkers in related series produce marked shifts in both potency and selectivity profiles [3]. Generic substitution without quantitative verification of these parameters can therefore lead to false-negative or false-positive results in target-based assays.

Quantitative Differentiation Evidence for 4-((4-Fluorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide (CAS 941901-00-4) vs. Closest Analogs


Predicted Lipophilicity (cLogP) Comparison: Fluorinated vs. Non-Fluorinated Phenylsulfonyl Analogs

The target compound (4-fluorophenylsulfonyl derivative) exhibits a calculated logP of 2.194 based on the ZINC15 computational model [1]. This value is elevated relative to the non-fluorinated des-fluoro analog 4-(phenylsulfonyl)-N-(thiazol-2-yl)butanamide (CAS 942003-53-4), for which standard additive fragment-based calculation yields an estimated logP of approximately 1.7 (ΔlogP ≈ +0.5 attributable to fluorine substitution) . By comparison, the 4-chloro analog 4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide has a predicted logP of approximately 2.6 (ΔlogP ≈ +0.9 vs. des-fluoro), exceeding that of the fluoro compound . This intermediate lipophilicity of the fluoro analog positions it within the optimal range (logP 1–3) for oral bioavailability according to Lipinski's rule-of-five framework, while avoiding the excessively high logP associated with the chloro substituent that may promote non-specific protein binding and reduced aqueous solubility [2].

Lipophilicity Drug-likeness Physicochemical profiling

Thiazole-Sulfonamide Class Kinase Inhibition Potency: BRAF V600E Benchmarking

While direct enzymatic data for the target compound is absent from public repositories, the thiazole-sulfonamide class to which it belongs has been systematically profiled against BRAF V600E kinase. In a 2022 structure-activity relationship study, thiazole derivatives bearing a phenylsulfonyl moiety and a 4-fluorophenyl substituent demonstrated BRAF V600E inhibitory activity with IC₅₀ values of 36.3 ± 1.9 nM (compound 7b) and 23.1 ± 1.2 nM (compound 13a), both superior to dabrafenib (IC₅₀ = 47.2 ± 2.5 nM) [1]. The key structural determinants include: (i) the 4-fluorophenylsulfonyl pharmacophore that engages the ATP-binding pocket hinge region via hydrogen bonding; (ii) the thiazole ring that participates in π-stacking with conserved kinase residues; and (iii) the amide linker that positions the sulfonyl group for optimal interaction geometry [1]. Compounds lacking the 4-fluoro substitution (e.g., 4-methylphenyl or unsubstituted phenyl analogs) showed 3- to 10-fold reductions in potency, underscoring the critical role of fluorine in target engagement [1]. The target compound 4-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide conserves all three pharmacophoric elements present in the most potent BRAF V600E inhibitors of this series, supporting its prioritization for kinase-focused screening campaigns [1].

Kinase inhibition BRAF V600E Anticancer screening

Carbonic Anhydrase Binding Potential Predicted by SEA: Target Compound vs. Sulfonamide Standards

Similarity Ensemble Approach (SEA) analysis conducted via ZINC15 predicts that the target compound may interact with carbonic anhydrase isoforms CA5B and CA5A, with a maximum Tanimoto coefficient (Tc) of 0.43 to known CA ligands [1]. This prediction is consistent with the established role of aromatic sulfonamides as zinc-binding carbonic anhydrase inhibitors [2]. Within the thiazole-sulfonamide class, experimental carbonic anhydrase inhibition has been confirmed: compound 5b (a thiazole-sulfonamide hybrid) inhibited human carbonic anhydrase isoforms hCA I and hCA II with IC₅₀ = 0.35 μM and Kᵢ = 0.33 μM [3]. In comparison, the classical sulfonamide acetazolamide exhibits Kᵢ values of 250 nM (hCA I) and 12 nM (hCA II) [2]. The 4-fluorophenyl modification in the target compound may further modulate CA isoform selectivity, as fluorine substitution on the phenyl ring has been shown to alter the sulfonamide pKₐ and thus zinc coordination geometry in other CA inhibitor series [2]. The SEA prediction, combined with class-level CA inhibition data, suggests that the target compound merits evaluation in CA inhibition assays, particularly against mitochondrial isoforms CA5A/5B where existing selective inhibitors remain scarce [1].

Carbonic anhydrase inhibition Target prediction In silico screening

Topological Polar Surface Area (tPSA) and Hydrogen-Bond Capacity: Differentiation from Bulkier Thiazole-Sulfonamide Analogs

The target compound possesses a topological polar surface area (tPSA) of 75 Ų, 2 hydrogen-bond donors (HBD), and 4 hydrogen-bond acceptors (HBA) as computed by the ZINC15 model [1]. By comparison, the bulkier analog 4-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)butanamide (CAS 922968-83-0, MW 418.5) has a calculated tPSA of approximately 84 Ų with an additional aromatic ring contributing to higher molecular weight and reduced ligand efficiency . The simpler des-fluoro analog (CAS 942003-53-4, MW 310.4) has a comparable tPSA but lacks the electronegative fluorine atom that influences sulfonyl group electronics . The tPSA of 75 Ų for the target compound falls below the 140 Ų threshold associated with poor oral absorption while remaining above the 60 Ų minimum for adequate aqueous solubility [2]. This intermediate tPSA, combined with a rotatable bond count of 6 and a low fraction of sp³-hybridized carbons (0.15), suggests that the target compound may exhibit favorable passive membrane permeability relative to more polar or bulkier analogs in the same series [1][2].

ADME prediction Permeability Molecular property profiling

Cdc7 Kinase Inhibitor Class Relevance: Trisubstituted Thiazole SAR Positioning

Systematic structure-activity relationship exploration of trisubstituted thiazoles as Cdc7 kinase inhibitors revealed that phenylsulfonamide substitution at the thiazole 2-position is a critical determinant of potency [1]. In this series, compound 29 (a thiazole-sulfonamide bearing a 4-fluorophenyl substituent) demonstrated potent Cdc7 inhibition with concomitant reduction in MCM2 phosphorylation in cellular assays and inhibition of DNA synthesis in cancer cell lines [1]. The SAR study established that the sulfonyl linker between the phenyl ring and the thiazole core is essential for activity, and para-fluoro substitution enhances cellular potency relative to unsubstituted phenyl analogs by a factor of approximately 2- to 5-fold in MCM2 phosphorylation assays [1]. The target compound 4-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide retains the thiazole-2-sulfonamide connectivity and the 4-fluorophenyl motif present in the active Cdc7 inhibitors of this chemical series, albeit with a butanamide rather than a direct sulfonamide linkage to the thiazole ring [1]. This structural overlap with validated Cdc7 pharmacophores supports its inclusion in cell-cycle focused screening cascades, particularly in comparison to analogs lacking the 4-fluorophenyl or sulfonyl features [1].

Cdc7 kinase Cell cycle inhibition DNA replication

Recommended Research and Procurement Application Scenarios for 4-((4-Fluorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide (CAS 941901-00-4)


Kinase Inhibitor Screening Library Enrichment Targeting BRAF V600E-Driven Cancers

Based on class-level evidence that 4-fluorophenylsulfonyl-thiazole compounds achieve IC₅₀ values of 23–36 nM against BRAF V600E kinase – exceeding the potency of the clinical standard dabrafenib (IC₅₀ = 47 nM) – the target compound is rationally prioritized for inclusion in focused kinase inhibitor libraries targeting MAPK pathway-driven malignancies [1]. Procurement is recommended when screening campaigns require a compound that preserves the key 4-fluorophenylsulfonyl-thiazole pharmacophore without additional substitution on the thiazole ring, enabling clean assessment of the minimal pharmacophoric requirements for BRAF V600E engagement. Its intermediate cLogP (2.194) and tPSA (75 Ų) predict adequate cell permeability, making it suitable for both biochemical and cell-based BRAF-dependent proliferation assays [2].

Carbonic Anhydrase Isoform Selectivity Profiling for Mitochondrial CA5A/5B Targets

The SEA computational prediction linking the target compound to mitochondrial carbonic anhydrase isoforms CA5B and CA5A (maximum Tc = 0.43 to known CA ligands) warrants its inclusion in CA isoform selectivity panels [2]. Given that thiazole-sulfonamide hybrids have demonstrated nanomolar to low-micromolar CA inhibition (e.g., compound 5b: hCA I/II IC₅₀ = 0.35 μM) and that mitochondrial CA isoforms remain underexplored relative to cytosolic CA I/II, the target compound may serve as a starting point for developing CA5-selective chemical probes [3]. Its differentiation from pan-CA inhibitors like acetazolamide lies in the potential for isoform selectivity conferred by the 4-fluorophenyl substitution pattern, which can modulate sulfonamide zinc-binding geometry [3].

DNA Replication and Cell Cycle Checkpoint Studies via Cdc7 Kinase Pathway

The structural homology between the target compound and the validated Cdc7 inhibitor chemotype (trisubstituted thiazoles with 4-fluorophenylsulfonyl motifs) supports its application in DNA replication and cell cycle checkpoint research [4]. In the Cdc7 inhibitor SAR study, compounds retaining the thiazole-2-sulfonamide connectivity with 4-fluorophenyl substitution demonstrated 2- to 5-fold greater cellular activity in MCM2 phosphorylation assays compared to non-fluorinated analogs [4]. The target compound is therefore positioned as a candidate for Cdc7-focused screening, particularly in experimental contexts where a probe with a defined butanamide linker may offer distinct binding kinetics compared to direct sulfonamide-linked analogs [4]. Procurement is indicated for laboratories conducting siRNA or CRISPR-based Cdc7 dependency validation studies that require a complementary small-molecule tool compound.

Comparative ADME Profiling of Fluorinated vs. Non-Fluorinated Sulfonamide Building Blocks

The target compound's calculated molecular properties (cLogP 2.194, tPSA 75 Ų, MW 328.4, rotatable bonds 6) place it within the favorable drug-like space defined by Lipinski and Veber criteria, distinguishing it from both the non-fluorinated analog (lower logP, potentially reduced metabolic stability) and the chloro analog (higher logP, increased risk of non-specific binding) [2]. This intermediate property profile makes the compound an informative comparator for systematic ADME structure-property relationship studies across a matched molecular pair series (des-fluoro, 4-fluoro, 4-chloro, and 4-methyl analogs). Such comparative studies can quantify the contribution of para-halogen substitution to microsomal stability, CYP inhibition liability, and plasma protein binding within the thiazole-sulfonamide scaffold, thereby generating design principles applicable to lead optimization programs across multiple target classes [2].

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